3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]METHYL PIPERIDINE HYDROCHLORIDE: Similar structure but different pharmacological properties.
3,5-DIMETHYL-4-ISOXAZOLYL DERIVATIVES: Various derivatives with different biological activities.
Uniqueness
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHOXYPHENYL)BENZAMIDE stands out due to its specific combination of the isoxazole ring and benzamide moiety, which imparts unique biological activities and therapeutic potential .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(14(2)26-22-13)12-25-16-8-6-7-15(11-16)20(23)21-18-9-4-5-10-19(18)24-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELXDISUPZHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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